molecular formula C18H28INO5 B2740189 1'-Tert-butyl 1-ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1,1'-dicarboxylate CAS No. 2225141-25-1

1'-Tert-butyl 1-ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1,1'-dicarboxylate

Cat. No. B2740189
CAS RN: 2225141-25-1
M. Wt: 465.328
InChI Key: PHURLNZOKMQIRZ-UHFFFAOYSA-N
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Description

The compound “1’-Tert-butyl 1-ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1,1’-dicarboxylate” is a type of substituted bicyclo[2.1.1]hexane (BCH). These BCHs are emerging as new bicyclic hydrocarbon bioisosteres for ortho- and meta-substituted benzenes . They play an increasingly high-profile role as saturated bioisosteres of benzenoids in medicinal chemistry and crop science .


Synthesis Analysis

The synthesis of BCHs has been achieved through a catalytic approach that involves an atom-economical intermolecular coupling between olefins and bicyclo[1.1.0]butyl (BCB) ketones . This process is catalyzed by SmI2 and can accommodate a wide range of electron-deficient alkenes and substituted BCB ketones . The product BCH ketones have been shown to be versatile synthetic intermediates .


Molecular Structure Analysis

The molecular structure of BCHs is characterized by a bicyclic hydrocarbon scaffold, which is rich in sp3 hybridized carbon atoms . This structure is a key feature that contributes to their role as bioisosteres of benzenoids .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of BCHs is the intermolecular coupling between olefins and BCB ketones . This reaction is catalyzed by SmI2 and is underpinned by a radical-relay mechanism .


Physical And Chemical Properties Analysis

The physical and chemical properties of BCHs are influenced by their sp3-rich and strained bicyclic scaffolds . These properties play a fundamental role in modulating and sometimes improving the solubility, activity, and conformational restriction of candidates .

Scientific Research Applications

Future Directions

The future directions for BCHs include the development of a general synthetic route to access these compounds, given their potential as bioisosteres . The findings from the papers provide a launchpad for the widespread use of this largely unexplored family of bioisosteres in medicinal chemistry .

properties

IUPAC Name

1-O'-tert-butyl 4-O-ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1',4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28INO5/c1-5-23-13(21)17-10-16(11-17,12-19)25-18(17)6-8-20(9-7-18)14(22)24-15(2,3)4/h5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHURLNZOKMQIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC23CCN(CC3)C(=O)OC(C)(C)C)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28INO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-Tert-butyl 1-ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1,1'-dicarboxylate

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